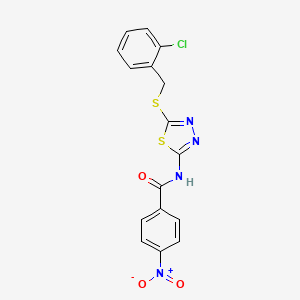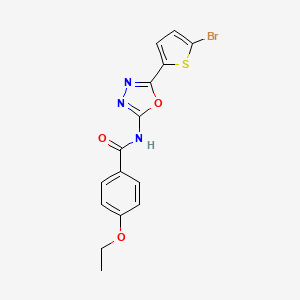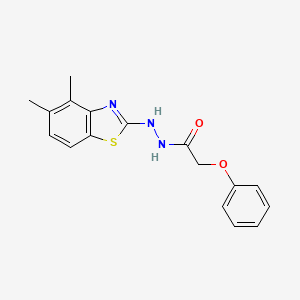![molecular formula C17H22N4O4S B2898088 2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide CAS No. 2189082-08-2](/img/structure/B2898088.png)
2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPSPB is a sulfonylbenzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and division. This compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a key enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound can prevent cancer cells from dividing and proliferating. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-proliferative effects on cancer cells, neuroprotective effects in Alzheimer's disease, and anti-inflammatory effects in rheumatoid arthritis. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide in lab experiments is its ability to selectively inhibit certain enzymes involved in disease processes, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types at high concentrations.
Orientations Futures
There are several future directions for research on 2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide, including:
1. Further studies on the mechanism of action of this compound, including its interactions with other enzymes and proteins.
2. Development of this compound derivatives with improved potency and selectivity for specific disease targets.
3. Evaluation of the safety and efficacy of this compound in animal models and clinical trials.
4. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
5. Exploration of the potential use of this compound in other disease areas, such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of 2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide involves a series of chemical reactions that result in the formation of the sulfonylbenzamide derivative. The starting material for the synthesis is 2-methoxy-5-nitrobenzamide, which is converted to 2-methoxy-5-amino-benzamide through a reduction reaction. The amino group is then protected with a tert-butyloxycarbonyl (Boc) group, and the nitro group is reduced to an amine using palladium on carbon (Pd/C) as a catalyst. The resulting amine is then reacted with 2-(2-methylpyrazol-3-yl)piperidine in the presence of triethylamine (TEA) to form the final product, this compound.
Applications De Recherche Scientifique
2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide has been studied extensively for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells by inhibiting the activity of certain enzymes involved in cell growth and division. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain.
Propriétés
IUPAC Name |
2-methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-14(8-9-19-20)15-5-3-4-10-21(15)26(23,24)12-6-7-16(25-2)13(11-12)17(18)22/h6-9,11,15H,3-5,10H2,1-2H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPBEWSRSGFZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)


![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)
![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)
![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)
